Redox-Responsive Disulfide Cleavage vs. Non-Cleavable PEG Linkers
Boc-amino-PEG3-SS-acid incorporates a central disulfide bond that undergoes cleavage under reducing conditions, enabling intracellular payload release. This feature is absent in non-cleavable linkers such as BocNH-PEG3-acid and BocNH-PEG5-acid, which form stable, irreversible amide linkages only . The disulfide moiety remains stable in extracellular circulation (GSH concentration approximately 2-20 μM) but cleaves in the reducing environment of the cytosol (GSH concentration approximately 1-10 mM), providing a glutathione gradient-dependent release mechanism .
| Evidence Dimension | Cleavage capability under reducing conditions |
|---|---|
| Target Compound Data | Cleavable (disulfide bond) |
| Comparator Or Baseline | BocNH-PEG3-acid / BocNH-PEG5-acid (non-cleavable) |
| Quantified Difference | Cleavable vs. Non-cleavable |
| Conditions | GSH gradient: plasma 2-20 μM vs. cytosol 1-10 mM |
Why This Matters
For ADC and PROTAC applications requiring intracellular payload release, a non-cleavable linker fundamentally alters the mechanism of action and may prevent therapeutic efficacy entirely.
